Invertose, also known as inverted sugar syrup, is a mixture of glucose (dextrose) and fructose obtained by the hydrolysis of sucrose. [] It is produced through a process called inversion, where sucrose is broken down into its two monosaccharide components: glucose and fructose. [] This process can be chemically catalyzed by an acid like citric acid, or enzymatically through invertase. []
Invertose finds use in various scientific research areas, particularly in studies related to carbohydrate metabolism, enzyme activity, and cell wall permeability in organisms like Neurospora crassa. [, , ] It serves as a valuable tool for researchers investigating sugar transport, energy utilization, and the impact of different sugars on physiological processes. [, , , ]
The choice of method depends on the specific application and desired properties of the final invertose product. For instance, enzymatic hydrolysis offers greater control over the degree of inversion and minimizes the formation of undesirable byproducts. []
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